4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide or 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide) is a small molecule drug that has been developed for the treatment of various diseases including cancer. It has been studied extensively in preclinical and clinical studies, and has shown promise in many areas. The drug is a new class of antineoplastic agents that target the tumor microenvironment, and has demonstrated activity against a range of solid tumors, as well as hematological malignancies.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key player in the integration of the viral DNA into the host genome .
Mode of Action
The compound interacts with the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the IN enzyme disrupts the life cycle of the HIV-1 virus . The virus is unable to integrate its DNA into the host genome, which prevents it from replicating and producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus within the body .
Pharmacokinetics
The compound has been shown to have no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have a favorable safety profile
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . By inhibiting the activity of the IN enzyme, the compound prevents the virus from integrating its DNA into the host genome . This can help to control the spread of the virus and may contribute to a reduction in the viral load within the body .
Advantages and Limitations for Lab Experiments
The use of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in laboratory experiments has a number of advantages and limitations. The drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers. However, the drug is not suitable for use in all laboratory experiments, as it is not always possible to accurately predict the effects of the drug on a particular cell type.
Future Directions
The development of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has shown promise in the treatment of various diseases, and there are a number of potential future directions for research. These include further investigation into the drug’s mechanism of action, the development of new formulations and delivery methods, and the exploration of potential combination therapies. Additionally, further research into the drug’s safety profile and potential side effects is needed, as well as the development of more effective methods of administering the drug. Finally, further studies are needed to explore the potential of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in the treatment of other diseases, such as autoimmune and neurological disorders.
Synthesis Methods
The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is achieved through a multi-step process, which involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide (HPA) with benzamide to form the intermediate 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide. This is followed by a series of oxidation, reduction, and hydrolysis steps to form the desired product.
Scientific Research Applications
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has been studied extensively in preclinical and clinical studies. In preclinical studies, the drug has been found to be active against a range of solid tumors, as well as hematological malignancies. The drug has been found to be particularly effective against breast, colon, and lung cancer, as well as lymphoma and multiple myeloma. In clinical studies, the drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers.
properties
IUPAC Name |
4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAHIUBAQZAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.